molecular formula C5H7N3O B151054 (2-Aminopyrimidin-4-yl)methanol CAS No. 2164-67-2

(2-Aminopyrimidin-4-yl)methanol

Cat. No. B151054
CAS RN: 2164-67-2
M. Wt: 125.13 g/mol
InChI Key: TWYCDZQLLFNFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminopyrimidin-4-yl)methanol is a derivative of the aminopyrimidine family, which is a class of organic compounds characterized by the presence of an amino group attached to a pyrimidine ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of related aminopyrimidine derivatives has been explored in various studies. For instance, the electrochemical synthesis of adducts of 2-aminopyridine and methanol in metal chelates of a tridentate Schiff base ligand has been reported, where the compounds were characterized by several techniques including IR spectroscopy and X-ray diffraction . Although this study does not directly synthesize (2-Aminopyrimidin-4-yl)methanol, it provides insights into the methods that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of aminopyrimidine derivatives can be complex, as demonstrated by the crystal structures of Zn and Ni derivatives of 2-aminopyridine complexes . These structures reveal how the ligand is bound to the metal and the presence of intramolecular hydrogen bonds, which could be relevant when considering the molecular structure of (2-Aminopyrimidin-4-yl)methanol.

Chemical Reactions Analysis

The reactivity of aminopyrimidine derivatives can be inferred from studies on similar compounds. For example, 2-aminopyrimidine has been used to synthesize organic-inorganic hybrids with silicomolybdenate and silicotungstate, which exhibit interesting properties such as fluorescence and catalytic activity . This suggests that (2-Aminopyrimidin-4-yl)methanol could also participate in various chemical reactions leading to the formation of novel materials with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopyrimidine derivatives can vary widely. A study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents provides data on solubility trends, which could be extrapolated to understand the solubility behavior of (2-Aminopyrimidin-4-yl)methanol . Additionally, the study on the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives highlights the potential for high yields and green synthesis approaches for aminopyrimidine derivatives .

Scientific Research Applications

1. Magnetic Properties in Copper Complexes

Complexation of Cu(NO3)2 with 4-aminopyrimidine in methanol resulted in a copper(II) complex exhibiting large antiferromagnetic interaction, attributed to its Cu2O2 structure. This highlights its potential in exploring magnetic properties in materials science (Osanai, Ishida & Nogami, 2005).

2. Catalysis in Organic-Inorganic Hybrids

2-Aminopyrimidine was used in synthesizing organic-inorganic hybrids for catalytic oxidation of methanol. These compounds, featuring 2-aminopyrimidine, demonstrated significant catalytic activity and environmental protection potential (Chen et al., 2015).

3. Solubility Studies

The solubility of 2-amino-4-chloro-6-methoxypyrimidine in methanol and other solvents was experimentally determined, offering insights into the solvent interactions and solubility behavior of similar compounds (Yao, Xia & Li, 2017).

4. Synthesis of Imidazoles

2-Aminopyrimidine derivatives were utilized in the synthesis of imidazoles, demonstrating the versatility of 2-aminopyrimidines in organic synthesis and their potential applications in pharmaceuticals (Matsuura et al., 1993).

5. Antimicrobial Activity

Metal complexes of 1-aminopyrimidine-2(1H)-thione, prepared in methanol, showed moderate antimicrobial activity. This suggests potential applications of 2-aminopyrimidine derivatives in developing new antimicrobial agents (Gülcan & Sönmez, 2010).

6. Catalytic Performance in Nanocatalysis

(2-Amino-pyridin-3-yl)-methanol was used in the synthesis of Ni-doped TiO2 nanoparticles for the preparation of pyridopyrimidines, showing effective catalytic performance and high yield in nanocatalysis (Kaiba et al., 2020).

properties

IUPAC Name

(2-aminopyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYCDZQLLFNFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176031
Record name 4-Pyrimidinemethanol, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminopyrimidin-4-yl)methanol

CAS RN

2164-67-2
Record name 2-Amino-4-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinemethanol, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinemethanol, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminopyrimidin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Amino-4-methoxycarbonylpyrimidine (3.0 g, 20 mmol, Reference Compound No. 3-1) was suspended in a mixture solvent of ethanol (150 mL) and dichloromethane (20 mL), then sodium borohydride (2.2 g, 59 mmol) was added thereto at room temperature, and the whole was stirred for 24 hours. Acetone (20 mL) was added gradually under ice-cooling, and then 2M hydrochloric acid was added until the bubbles were no longer formed. Saturated aqueous sodium hydrogencarbonate solution was added to adjust the pH of the reaction mixture to 8, and the precipitated solid was filtered out. The filtrate was concentrated under reduced pressure, then suspended in a 10% methanol-chloroform solution, and the mixture was filtered again with silica gel (5.0 g). The filtrate was evaporated under reduced pressure, the precipitated solid was filtered off with ethyl acetate, and dried under reduced pressure to give 1.8 g of the title Reference Compound as a pale yellow solid (Yield: 73%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
73%

Synthesis routes and methods II

Procedure details

Aqueous HCl (2M, 207 mL, 828 mmol) was added to 4-(dimethoxymethyl)pyrimidin-2-amine (30) (WO 2007096764) (14.0 g, 83 mmol). The mixture was placed in a preheated oil bath at 48° C. for 16 hr. The mixture was cooled to RT and neutralized with solid Na2CO3 which produced a precipitate at pH 7. EtOAc (300 mL) was added, and the solid removed by filtration. After separation of the organic layer, the aqueous layer was extracted with 1% MeOH in THF (4×300 mL). The organics were combined, dried, filtered and evaporated to give crude aldehyde (ca. 4.0 g). This material was suspended in MeOH (100 mL), THF (100 mL) and water (100 mL) and treated with NaBH4 (1.565 g, 41.4 mmol). After stirring for 1 hr NaOH (1M, 20 mL) was added and the mixture was allowed to stand at RT for 48 hr. The solvents were evaporated to give a yellow solid which was partitioned between water (50 mL) and EtOAc (100 mL). The solid formed at the interface was removed by filtration and the aqueous layer was extracted with THF (3×300 mL), dried, filtered and evaporated to give a yellow solid. The material was suspended in THF (100 mL) and MeOH (50 mL) and absorbed onto silica gel (20 g) and subjected to column chromatography (80 g) eluting with 15% MeOH in DCM to give (2-aminopyrimidin-4-yl)MeOH (31) as an off-white solid (720 mg, 7%): m/z 126 (M+H)+ (ES+).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
207 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
1.565 g
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.